molecular formula C20H19Cl3O4 B11970740 (2,2,2-Trichloroethane-1,1-diyl)bis-2-methylbenzene-4,1-diyl diacetate

(2,2,2-Trichloroethane-1,1-diyl)bis-2-methylbenzene-4,1-diyl diacetate

Cat. No.: B11970740
M. Wt: 429.7 g/mol
InChI Key: HKBQBOAUXUGXOT-UHFFFAOYSA-N
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Description

ACETIC ACID 4-(1-(4-ACO-3-ME-PH)-2,2,2-TRICHLORO-ETHYL)-2-METHYL-PHENYL ESTER: is a synthetic organic compound It is characterized by its complex structure, which includes acetic acid, a phenyl ester, and a trichloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETIC ACID 4-(1-(4-ACO-3-ME-PH)-2,2,2-TRICHLORO-ETHYL)-2-METHYL-PHENYL ESTER typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as acetic acid, phenol derivatives, and trichloroethyl compounds.

    Esterification: The esterification reaction involves the reaction of acetic acid with a phenol derivative in the presence of an acid catalyst to form the phenyl ester.

    Substitution Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the esterification and substitution reactions.

    Catalysts and Solvents: Employing specific catalysts and solvents to optimize reaction yields and purity.

    Purification: Implementing purification techniques such as distillation, crystallization, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

ACETIC ACID 4-(1-(4-ACO-3-ME-PH)-2,2,2-TRICHLORO-ETHYL)-2-METHYL-PHENYL ESTER: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution Reagents: Various nucleophiles and electrophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

ACETIC ACID 4-(1-(4-ACO-3-ME-PH)-2,2,2-TRICHLORO-ETHYL)-2-METHYL-PHENYL ESTER: has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ACETIC ACID 4-(1-(4-ACO-3-ME-PH)-2,2,2-TRICHLORO-ETHYL)-2-METHYL-PHENYL ESTER involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound could influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

ACETIC ACID 4-(1-(4-ACO-3-ME-PH)-2,2,2-TRICHLORO-ETHYL)-2-METHYL-PHENYL ESTER: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other phenyl esters and trichloroethyl derivatives.

Properties

Molecular Formula

C20H19Cl3O4

Molecular Weight

429.7 g/mol

IUPAC Name

[4-[1-(4-acetyloxy-3-methylphenyl)-2,2,2-trichloroethyl]-2-methylphenyl] acetate

InChI

InChI=1S/C20H19Cl3O4/c1-11-9-15(5-7-17(11)26-13(3)24)19(20(21,22)23)16-6-8-18(12(2)10-16)27-14(4)25/h5-10,19H,1-4H3

InChI Key

HKBQBOAUXUGXOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C2=CC(=C(C=C2)OC(=O)C)C)C(Cl)(Cl)Cl)OC(=O)C

Origin of Product

United States

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